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Introduction

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS)
characterized by inflammation, demyelination, and neurodegeneration.[1] Experimental
Autoimmune Encephalomyelitis (EAE) is a widely used mouse model to study the pathogenesis
of MS and to evaluate potential therapeutic agents.[1] Crisdesalazine, a novel inhibitor of
microsomal prostaglandin E2 synthase-1 (MPGES-1), has demonstrated significant therapeutic
potential in the EAE model by modulating the immune response and exerting neuroprotective
effects.[2][3] These application notes provide a comprehensive overview of the use of
Crisdesalazine in the EAE mouse model, including detailed experimental protocols,
guantitative data summaries, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action

Crisdesalazine's primary mechanism of action is the inhibition of MPGES-1, a key enzyme in
the biosynthesis of prostaglandin E2 (PGE2).[1] PGE2 is a pro-inflammatory mediator that
plays a crucial role in the pathogenesis of EAE by promoting the differentiation and expansion
of inflammatory Thl and Th17 cells. By inhibiting mPGES-1, Crisdesalazine reduces PGE2
production, leading to a cascade of anti-inflammatory and immunomodulatory effects. A key
effect is the promotion of macrophage polarization from a pro-inflammatory M1 phenotype to an
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anti-inflammatory M2 phenotype. Additionally, Crisdesalazine has been shown to increase the
population of regulatory T cells (Treg), which are critical for maintaining immune tolerance.

Data Presentation
ble 1: Effect of Crisdesalazi linical

Treatment Group Peak Mean Clinical Score (* SEM)
EAE Control 3.5+£0.25
EAE + Crisdesalazine (10 mg/kg) 2.0 £ 0.35%**

*Clinical scores were evaluated daily from day 11 to day 23 post-immunization. **P < 0.001
compared to EAE control group.

Table 2: Histopathological Evaluation of Spinal Cord in
EAE Mice

Treatment Group

Inflammatory Cell Demyelination (Score *
Infiltration (Score * SEM) SEM)

EAE Control 3.2+04 3.0+0.3

EAE + Crisdesalazine (10
mg/kg)

15+0.2 1.3+0.2

*Scores are based on a semi-quantitative scale (0-4). P < 0.05 compared to EAE control group.

Table 3: Effect of Crisdesalazine on Immune Cell
Populations in Splenocytes

Treatment Group Treg (CD4+CD25+Foxp3+) Cells (%)
Naive 8505

EAE Control 42+0.3

EAE + Crisdesalazine (10 mg/kg) 7.8 £0.4**
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*Splenocytes were analyzed by flow cytometry. *P < 0.01 compared to EAE control group.

Table 4: Cytokine Expression in Spinal Cord Tissue and

Co-cultured Neuronal Cells
IL-1B (relative IL-6 (relative TNF-a (relative
Treatment Group . . .
expression) expression) expression)
Spinal Cord
EAE Control 1.0 1.0 1.0
EAE + Crisdesalazine
0.45+0.05 0.52 £ 0.06 0.48 £ 0.05*
(10 mg/kg)
Macrophage-Neuronal
Co-culture
LPS-stimulated
Macrophages + 1.0 1.0 1.0
Neurons
LPS-stimulated
Macrophages +
0.38 £ 0.04 0.41 +£0.05 0.44 £ 0.04**

Neurons +

Crisdesalazine

*Expression levels were determined by qPCR and normalized to the control group. *P < 0.05,
*P < 0.01 compared to the respective control group.

Experimental Protocols
EAE Induction in C57BL/6 Mice

This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin
Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

o Female C57BL/6 mice (6-9 weeks old)
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MOG35-55 peptide (Prospechbio, Israel)

Complete Freund's Adjuvant (CFA) (Sigma-Aldrich, MO, USA)

Pertussis toxin (PTX)

Phosphate-buffered saline (PBS)

Syringes and needles
Procedure:

e On day 0, immunize mice subcutaneously at two sites on the flank with 100 pL of an
emulsion containing MOG35-55 (200 p g/mouse ) in CFA.

e On the same day (day 0) and again on day 2, administer pertussis toxin (200 ng/mouse)
intraperitoneally.

e Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

Crisdesalazine Administration

This protocol outlines the therapeutic administration of Crisdesalazine to EAE mice.
Materials:

e Crisdesalazine (GNT Pharma)

» Vehicle for Crisdesalazine (e.g., 0.5% carboxymethylcellulose)

o Oral gavage needles

Procedure:

o Begin Crisdesalazine administration at the onset of clinical signs (typically around day 10-
12 post-immunization).

» Administer Crisdesalazine orally once daily at a dose of 10 mg/kg.
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e The control group should receive an equal volume of the vehicle.

o Continue daily administration until the end of the experiment (e.g., day 23-28 post-
immunization).

Clinical Scoring of EAE

Clinical signs of EAE are scored daily using a standardized 5-point scale.

Scoring System:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Complete hind limb paralysis

4: Hind limb and forelimb paralysis

5: Moribund or dead

Histological Analysis

This protocol is for the assessment of inflammation and demyelination in the spinal cord.

Materials:

4% paraformaldehyde (PFA)

Ethanol series (70%, 80%, 90%, 100%)

Xylene

Paraffin

Microtome
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e Hematoxylin and Eosin (H&E) stain
e Luxol Fast Blue (LFB) stain
e Microscope

Procedure:

At the end of the experiment, perfuse mice with PBS followed by 4% PFA.

o Dissect the spinal cord and post-fix in 4% PFA overnight.

o Dehydrate the tissue through a graded ethanol series and clear with xylene.
o Embed the spinal cord in paraffin and cut 5 um sections.

» For inflammation assessment, stain sections with H&E.

o For demyelination assessment, stain sections with LFB.

e Score the sections for cell infiltration and demyelination using a semi-quantitative scale.

Flow Cytometry for Treg Analysis

This protocol describes the analysis of regulatory T cell populations in the spleen.
Materials:

e Spleens from EAE mice

e RPMI-1640 medium

o Fetal bovine serum (FBS)

e Red blood cell lysis buffer

e Antibodies: anti-CD4, anti-CD25, anti-Foxp3

o Fixation/Permeabilization buffer
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e Flow cytometer

Procedure:

o Prepare a single-cell suspension from the spleens by mechanical dissociation.
e Lyse red blood cells using a lysis buffer.

o Stimulate splenocytes with MOG35-55 in vitro.

» Stain the cells with fluorescently labeled antibodies against CD4 and CD25.

e Fix and permeabilize the cells using a fixation/permeabilization buffer.

 Stain for the intracellular marker Foxp3.

e Analyze the percentage of CD4+CD25+Foxp3+ Treg cells using a flow cytometer.

Visualizations
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Caption: Mechanism of Action of Crisdesalazine in EAE.
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Caption: Experimental Workflow for EAE and Crisdesalazine Treatment.

Conclusion

Crisdesalazine demonstrates significant therapeutic efficacy in the EAE mouse model of
multiple sclerosis. Its mechanism of action, centered on the inhibition of mMPGES-1, leads to a
reduction in pro-inflammatory responses and a shift towards an anti-inflammatory and
neuroprotective environment. The provided protocols and data serve as a valuable resource for
researchers investigating the therapeutic potential of Crisdesalazine and other mPGES-1
inhibitors for the treatment of MS and other autoimmune diseases.
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 To cite this document: BenchChem. [Application Notes and Protocols: Utilizing
Crisdesalazine in a Multiple Sclerosis EAE Mouse Model]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1669618#using-crisdesalazine-in-
a-multiple-sclerosis-eae-mouse-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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